molecular formula C21H17F2N7O B2649438 (3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920227-38-9

(3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Katalognummer: B2649438
CAS-Nummer: 920227-38-9
Molekulargewicht: 421.412
InChI-Schlüssel: MPRUVDRSSZBIJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H17F2N7O and its molecular weight is 421.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has gained attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a triazolopyrimidine structure, which is known for its diverse biological activities. The presence of fluorophenyl groups enhances its binding affinity to various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various cellular pathways.

1. Anticancer Activity

Research indicates that compounds with triazolopyrimidine structures often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of cancer cell lines through various mechanisms:

  • Inhibition of EGFR : Compounds structurally related to our target have been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers. In vitro studies demonstrated that certain derivatives could effectively block EGFR activation at concentrations as low as 7 µM .
  • Cytotoxicity : The cytotoxic effects against cervical and breast cancer cell lines have been documented. For example, a related triazolopyrimidine compound exhibited varying levels of cytotoxicity against multiple tumor cell lines, with some showing significant antiproliferative activity .

The mechanism by which this compound exerts its effects can be attributed to:

  • Receptor Binding : The fluorophenyl group enhances the compound's binding affinity to specific receptors involved in cell signaling pathways. This modulation can lead to altered cellular responses and reduced proliferation in cancer cells.
  • Proteasome Inhibition : Similar triazolopyrimidine compounds have been found to inhibit proteasome activity in trypanosomes, leading to the accumulation of ubiquitinated proteins and subsequent cell death .

Data Tables

Activity Type Effect Observed Concentration (µM) Reference
AnticancerInhibition of EGFR7
CytotoxicitySignificant growth inhibition in cancer cell lines11
Proteasome InhibitionAccumulation of ubiquitinated proteinsNot specified

Case Studies

Several studies have focused on the biological evaluation of compounds related to our target:

  • Study on Triazolopyrimidines : A series of new triazolopyrimidine compounds were synthesized and evaluated for their anticancer properties. One compound demonstrated an EC50 value of 20 nM against T. cruzi, indicating potent activity that could be relevant for further development .
  • In Vitro Evaluation : In vitro studies indicated that triazolopyrimidine derivatives exhibited higher stability compared to imidazopyridines when incubated with liver microsomes, suggesting better pharmacokinetic profiles for these compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of triazolo-pyrimidine derivatives in targeting various cancer types. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

  • Mechanism of Action : The compound inhibits key signaling pathways involved in tumor growth. For instance, it has been shown to inhibit the activation of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. In vitro studies demonstrated that it effectively reduced cell viability in breast and cervical cancer cell lines at concentrations as low as 7 µM .
  • Case Study : A study focused on a series of triazolo[4,5-d]pyrimidine derivatives found that compounds similar to (3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone exhibited significant antiproliferative activity against human tumor cells. The structure-activity relationship (SAR) analysis indicated that modifications to the triazole and pyrimidine rings could enhance activity against specific cancer types .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research into related triazole compounds has shown promising results against various bacterial strains:

  • Antitrypanosomal Activity : Compounds with similar triazole scaffolds have demonstrated efficacy against Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and sleeping sickness, respectively. Optimization of these compounds is ongoing to improve their solubility and reduce toxicity while maintaining high potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives of this compound. Key findings include:

ModificationEffect on Activity
Fluorination at the phenyl ringEnhanced binding affinity to target proteins
Alterations in piperazine substituentsChanges in cytotoxicity profiles across different cancer cell lines
Variations in triazole positioningSignificant impact on inhibitory potency against specific enzymes involved in cancer progression

Eigenschaften

IUPAC Name

(3-fluorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N7O/c22-15-4-1-3-14(11-15)21(31)29-9-7-28(8-10-29)19-18-20(25-13-24-19)30(27-26-18)17-6-2-5-16(23)12-17/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRUVDRSSZBIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.